(E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
CAS No.: 844454-53-1
Cat. No.: VC5313539
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844454-53-1 |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 393.51 |
| IUPAC Name | (5E)-2-(4-methylpiperazin-1-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-7-9-19(10-8-17)27-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+ |
| Standard InChI Key | MFWRRUUISSOMOX-HMMYKYKNSA-N |
| SMILES | CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazol-4(5H)-one ring system substituted at position 2 with a 4-methylpiperazine group and at position 5 with a (4-benzyloxybenzylidene) moiety. The (E)-configuration of the benzylidene double bond is critical for its biological activity, as geometric isomerism often influences ligand-receptor interactions . Key structural attributes include:
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Molecular Formula: C₂₂H₂₃N₃O₂S.
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Molecular Weight: 393.51 g/mol.
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IUPAC Name: (5E)-2-(4-methylpiperazin-1-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one .
The piperazine ring enhances solubility and modulates pharmacokinetic properties, while the benzyloxy group contributes to lipophilicity, potentially improving membrane permeability .
Spectroscopic and Computational Data
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NMR: The (E)-configuration is confirmed via ¹H-coupled ¹³C NMR, where the ³J₅,Hβ coupling constant distinguishes geometric isomers .
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X-ray Crystallography: While no direct data exists for this compound, analogous thiazol-4(5H)-one derivatives exhibit planar thiazole rings with dihedral angles of ~85° between aromatic systems, suggesting similar conformational rigidity .
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LogP: Estimated at 3.94, indicating moderate hydrophobicity suitable for transmembrane diffusion .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves a multi-step approach:
Step 1: Formation of the thiazol-4(5H)-one core via cyclization of thiobenzamide derivatives. For example, refluxing thiobenzamide with bromoacetic acid yields 2-phenylthiazol-4(5H)-one hydrobromide .
Step 2: Condensation with 4-benzyloxybenzaldehyde under basic conditions (e.g., piperidine in ethanol) to introduce the benzylidene group.
Step 3: Substitution at position 2 with 4-methylpiperazine using nucleophilic aromatic substitution or metal-catalyzed coupling .
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Thiobenzamide, BrCH₂COOH, reflux | 69% | |
| 2 | 4-Benzyloxybenzaldehyde, EtOH, piperidine | 41–81% | |
| 3 | 4-Methylpiperazine, DMF, 80°C | 75% |
Challenges in Synthesis
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Geometric Control: Achieving exclusive (E)-isomer formation requires precise stoichiometry and catalytic bases like piperidine .
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Purification: Column chromatography is often necessary due to byproducts from incomplete substitution.
Pharmacological Activities
Tyrosinase Inhibition
Analogous (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives exhibit potent tyrosinase inhibitory activity (IC₅₀ = 0.1 µM), surpassing kojic acid (IC₅₀ = 20.8 µM) . The (E)-isomer’s activity is under investigation, but structural similarities suggest competitive inhibition via chelation of copper ions in the enzyme’s active site .
Antimicrobial Activity
Preliminary studies on related compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption via lipophilic interactions.
Comparative Analysis with Heterocyclic Analogues
Thiazolidinediones vs. Thiazol-4(5H)-ones
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Thiazolidinediones: Higher polarity (LogP = 1.49) limits skin permeability but enhances aqueous solubility .
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Thiazol-4(5H)-ones: Balanced LogP (3.94) improves bioavailability while retaining enzymatic inhibitory potency .
Piperazine Substitution Effects
Replacing 4-methylpiperazine with morpholine or dimethylamine alters:
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Solubility: Piperazine derivatives exhibit 2–3× higher solubility in PBS (pH 7.4) .
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Affinity: N-Methylation reduces steric hindrance, improving binding to tyrosinase (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for morpholine) .
Future Directions and Applications
Drug Development Opportunities
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Topical Formulations: High LogP and tyrosinase inhibition support use in hyperpigmentation treatments .
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Combination Therapies: Synergy with platinum-based chemotherapeutics reported in ovarian cancer models .
Synthetic Chemistry Innovations
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Continuous Flow Synthesis: Microreactor technology could enhance geometric selectivity and reduce reaction times.
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Biocatalytic Approaches: Lipase-mediated asymmetric synthesis may yield enantiopure intermediates.
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